Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride
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Description
Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride is O-GlcNAcase (OGA) . OGA is an enzyme that removes O-GlcNAc from serine and threonine residues in proteins. This modification is involved in various cellular processes, including signal transduction, protein degradation, and gene expression .
Mode of Action
This compound acts as an inhibitor of OGA . By inhibiting OGA, it prevents the removal of O-GlcNAc from proteins, leading to an increase in the overall level of protein O-GlcNAcylation .
Biochemical Pathways
The inhibition of OGA affects the O-GlcNAcylation pathway . O-GlcNAcylation is a dynamic post-translational modification involved in various cellular processes. By increasing the level of protein O-GlcNAcylation, the compound can influence these processes, potentially leading to changes in cell signaling, transcription, and protein degradation .
Result of Action
The inhibition of OGA by this compound can lead to changes in the cellular processes regulated by O-GlcNAcylation . This could potentially result in altered cell signaling, gene expression, and protein degradation, depending on the specific proteins affected .
Properties
IUPAC Name |
(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-5-7(8(10)11)3-4-9(6)2;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHFZECFUQVVFE-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.